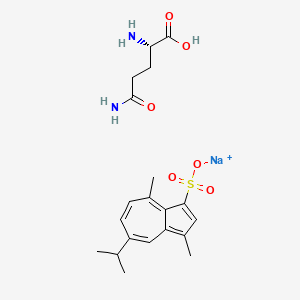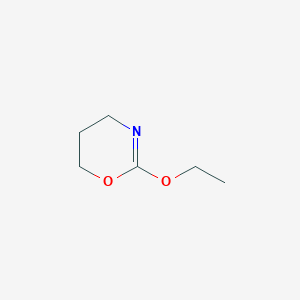![molecular formula C13H8ClN5O B14435906 (2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone CAS No. 74053-02-4](/img/structure/B14435906.png)
(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone is an organic compound that features both azide and diazenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone typically involves a diazotization reaction followed by azidation. The process begins with the diazotization of an appropriate amine precursor, which is then treated with sodium azide to introduce the azide group. The reaction conditions often involve acidic media and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the potentially hazardous azide intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles.
Major Products Formed
Oxidation: Formation of nitrenes and subsequent products such as aziridines.
Reduction: Formation of primary amines.
Substitution: Formation of triazoles.
Applications De Recherche Scientifique
(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of DNA-protein interactions through redox labeling techniques.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of (2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone involves the reactivity of its azide and diazenyl groups. The azide group can undergo cycloaddition reactions to form triazoles, which are important in various biochemical processes. The diazenyl group can participate in redox reactions, influencing the compound’s interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl azide: Similar in structure but lacks the diazenyl group.
2-Azidophenylmethanol: Contains an azide group but differs in the functional groups attached to the phenyl ring.
Uniqueness
This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
74053-02-4 |
|---|---|
Formule moléculaire |
C13H8ClN5O |
Poids moléculaire |
285.69 g/mol |
Nom IUPAC |
2-azido-N-(4-chlorophenyl)iminobenzamide |
InChI |
InChI=1S/C13H8ClN5O/c14-9-5-7-10(8-6-9)16-18-13(20)11-3-1-2-4-12(11)17-19-15/h1-8H |
Clé InChI |
VRVLLNCGUYCBLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N=NC2=CC=C(C=C2)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


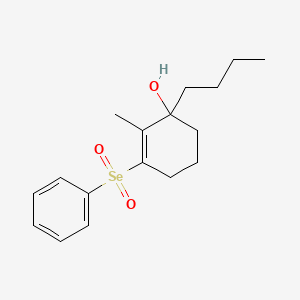
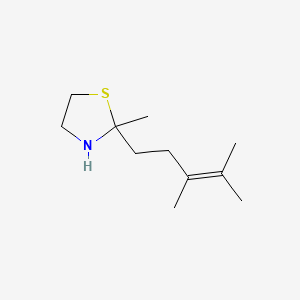
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
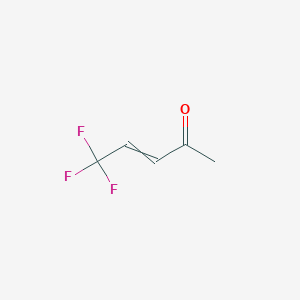
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
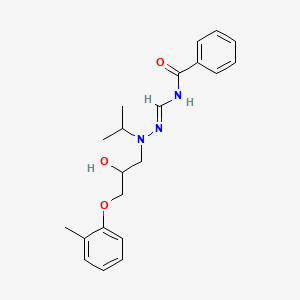
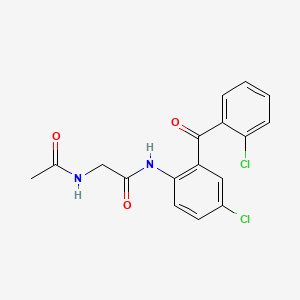
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
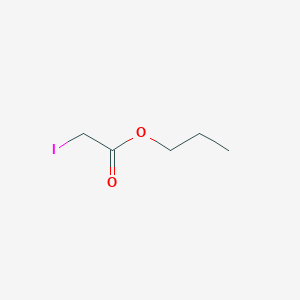

![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
